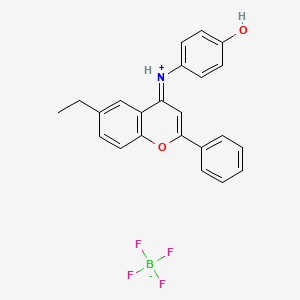
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with an ethyl and phenyl substitution, coupled with a hydroxyphenyl azanium group and a tetrafluoroborate counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving phenyl-substituted acetophenone and ethyl acetoacetate under acidic conditions.
Substitution Reactions: The ethyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Azo Compound: The hydroxyphenyl azanium group is introduced through a diazotization reaction followed by coupling with the chromene core.
Counterion Exchange: The final step involves the exchange of the counterion to tetrafluoroborate using a suitable tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups.
Reduction: Reduction reactions can target the azo group, converting it to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the phenyl and ethyl groups.
Reduction: Amino derivatives from the reduction of the azo group.
Substitution: Various substituted chromene derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl azanium group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (E)-2-phenylchromen-4-ylidene-phenylazanium;tetrafluoroborate
- (E)-6-methyl-2-phenylchromen-4-ylidene-(4-hydroxyphenyl)azanium;tetrafluoroborate
Uniqueness
The presence of the ethyl group at the 6-position of the chromene core and the specific arrangement of the hydroxyphenyl azanium group make (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
IUPAC Name |
(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2.BF4/c1-2-16-8-13-22-20(14-16)21(24-18-9-11-19(25)12-10-18)15-23(26-22)17-6-4-3-5-7-17;2-1(3,4)5/h3-15,25H,2H2,1H3;/q;-1/p+1/b24-21+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELABRZVRRNGAS-BBCFSJFZSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7746742.png)
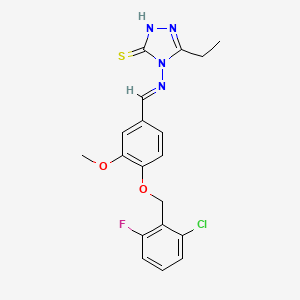
![4-[(E)-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746758.png)
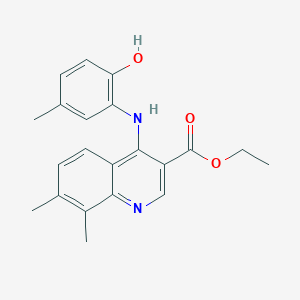
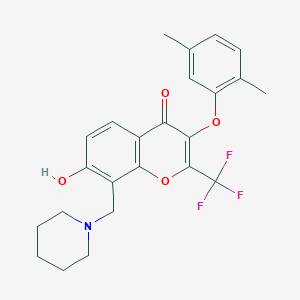
![8-[(dibutylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7746780.png)
![2-[4-[(4-methoxyphenyl)carbamoyl]phenoxy]propanoic Acid](/img/structure/B7746797.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide](/img/structure/B7746800.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide](/img/structure/B7746801.png)
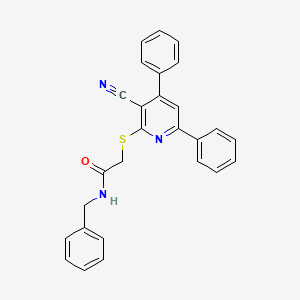
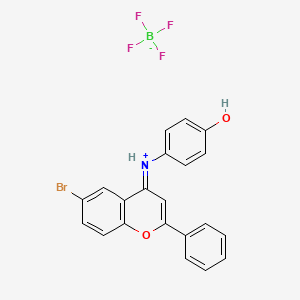
![(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate](/img/structure/B7746827.png)
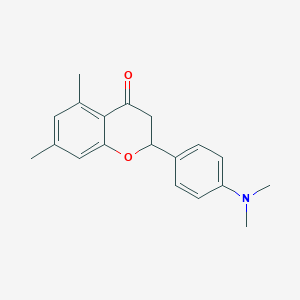
![2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid](/img/structure/B7746834.png)
